

Application Note & Protocol: Protein Precipitation for Lenvatinib Quantification by LC-MS/MS

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and thyroid carcinoma.[1][2] Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage and ensuring clinical efficacy.[1] [2] This document provides a detailed protocol for the quantification of Lenvatinib in plasma samples using a simple and rapid protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and suitability for high-throughput analysis.[3]

Experimental Workflow

The following diagram illustrates the key steps in the protein precipitation workflow for Lenvatinib quantification.





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Caption: Protein precipitation workflow for Lenvatinib quantification.

Detailed Experimental Protocol

This protocol is based on established methods for Lenvatinib quantification in human and rat plasma.[1][3]

3.1. Materials and Reagents

- Plasma Samples: Human or rat plasma collected in appropriate anticoagulant tubes (e.g., K2-EDTA).
- · Lenvatinib analytical standard
- Internal Standard (IS): Lenvatinib-d4 (LENVA-D4) or 2H5-LEN.[2][3]
- Precipitating Agent: Acetonitrile or Methanol (HPLC or LC-MS grade).[3][4]
- Reconstitution Solution: 50% acetonitrile-water or other suitable mobile phase compatible solution.[3]
- Formic Acid (LC-MS grade)
- Pipettes and tips
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- 96-well plate (optional, for autosampler)
- LC-MS/MS system
- 3.2. Preparation of Solutions



- Lenvatinib Stock Solution: Prepare a stock solution of Lenvatinib in a suitable solvent such as DMSO or 50% acetonitrile-water.[3]
- Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 2H5-LEN) in a similar manner to the Lenvatinib stock solution.[3]
- Working Standard and IS Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile-water to create a calibration curve.[3]
 Prepare a working solution of the internal standard.[3]

3.3. Sample Preparation Procedure

- Sample Thawing: Thaw the plasma samples at room temperature.
- Aliquoting: Pipette 50 μL of the plasma sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Addition: Add 5 μ L of the mixed internal standard working solution to each plasma sample.[3]
- Protein Precipitation: Add 150 μL of acetonitrile to the microcentrifuge tube.[3] This results in a 1:3 ratio of plasma to precipitating agent.
- Vortexing: Vortex mix the sample for 2.0 minutes to ensure complete protein precipitation.
- Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes.[3]
- Supernatant Collection: Carefully transfer 100 μ L of the clear supernatant to a clean tube or a 96-well plate.[3]
- Dilution (Optional but Recommended): Add 100 μL of 50% acetonitrile-water to the collected supernatant and centrifuge again.[3] This step can help to reduce matrix effects.
- Injection: Transfer the final supernatant to an autosampler vial or plate for injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis



The analysis is typically performed using a reversed-phase C18 column with a gradient elution. [1][2][3]

- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[3]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
- Detection: Multiple reaction monitoring (MRM) in the positive ion mode is used for quantification.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated protein precipitation method for Lenvatinib quantification.[1][3]

Parameter	Result	Reference
Linearity Range	0.2 - 1000 ng/mL	[3]
0.50 - 2000 ng/mL	[1]	
Correlation Coefficient (r)	≥0.9968	[1]
Lower Limit of Quantification (LLOQ)	0.2 ng/mL	[3]
0.50 ng/mL	[1]	
Extraction Recovery	97.94 - 106.57%	[3]
≥95.6%	[1]	
Matrix Effect	100.3 - 106.79%	[3]
Intra-day Precision (CV%)	≤11.3%	[1]
Inter-day Precision (CV%)	≤11.3%	[1]
Accuracy	96.3 - 109.0%	[1]

Conclusion



The protein precipitation method described provides a simple, rapid, and robust approach for the quantification of Lenvatinib in plasma samples. The method demonstrates excellent linearity, recovery, and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

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